BRAF inhibitor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

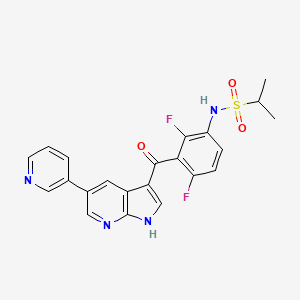

N-[2,4-difluoro-3-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N4O3S/c1-12(2)32(30,31)28-18-6-5-17(23)19(20(18)24)21(29)16-11-27-22-15(16)8-14(10-26-22)13-4-3-7-25-9-13/h3-12,28H,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNCACOTKLUNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918505-61-0 | |

| Record name | PLX4032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918505610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Double-Edged Sword: A Technical Guide to the Mechanism of Action of BRAF V600E Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the therapeutic landscape for several cancers, most notably metastatic melanoma. This has led to the development of highly specific BRAF V600E inhibitors, which have demonstrated remarkable initial clinical efficacy. However, the emergence of drug resistance presents a significant clinical challenge. This in-depth technical guide elucidates the core mechanism of action of BRAF V600E inhibitors, explores the paradoxical activation of the MAPK pathway, details the multifaceted mechanisms of acquired resistance, and provides a repository of key experimental protocols for their study.

The BRAF Signaling Pathway and the Role of the V600E Mutation

The BRAF protein is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] In its normal state, the MAPK pathway is tightly regulated, receiving signals from extracellular growth factors that bind to receptor tyrosine kinases (RTKs) on the cell surface. This initiates a phosphorylation cascade, activating RAS, which in turn recruits and activates BRAF. Activated BRAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression.

The V600E mutation, a substitution of valine with glutamic acid at position 600, occurs within the kinase domain of the BRAF protein.[1][3] This mutation mimics phosphorylation, leading to a constitutively active BRAF kinase that signals independently of upstream RAS activation.[4] This results in persistent downstream signaling through MEK and ERK, driving uncontrolled cell proliferation and tumor growth.[3][5]

Core Mechanism of Action of BRAF V600E Inhibitors

BRAF V600E inhibitors are ATP-competitive small molecules that selectively bind to the active conformation of the mutant BRAF V600E kinase.[6] This binding event blocks the kinase activity of BRAF V600E, preventing the phosphorylation of its downstream target, MEK.[3] Consequently, the entire MAPK signaling cascade is inhibited, leading to a decrease in ERK phosphorylation. The ultimate outcome is the suppression of pro-proliferative and pro-survival signals, inducing cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[4]

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Western Blot Protocol | Proteintech Group [ptglab.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. youtube.com [youtube.com]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Dawn of Targeted Therapy: A Technical Guide to the Discovery and Development of First-Generation BRAF Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, in a significant subset of metastatic melanomas revolutionized the therapeutic landscape for this aggressive disease.[1][2][3][4] This finding pinpointed a critical oncogenic driver and paved the way for the development of targeted therapies. This whitepaper provides an in-depth technical examination of the discovery, mechanism of action, and clinical development of the first-generation BRAF inhibitors, vemurafenib and dabrafenib. It details the underlying biology of the MAPK signaling pathway, the medicinal chemistry efforts that led to these groundbreaking drugs, and the pivotal clinical data that established their efficacy. Furthermore, this guide outlines the key experimental protocols that were instrumental in their preclinical and clinical evaluation, and explores the clinically significant phenomenon of paradoxical pathway activation.

The RAS/RAF/MEK/ERK Signaling Pathway: A Central Regulator of Cell Fate

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is a crucial intracellular signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes including proliferation, differentiation, survival, and migration.[][6][7][8]

Normal Pathway Activation: Under normal physiological conditions, the pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This triggers the activation of the small GTPase RAS, which in turn recruits and activates RAF serine/threonine kinases (ARAF, BRAF, and CRAF).[][7][9][10] Activated RAF phosphorylates and activates MEK1/2, a dual-specificity kinase, which then phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to phosphorylate transcription factors, driving the expression of genes involved in cell cycle progression.[]

The Role of the BRAF V600E Mutation: In approximately 50% of melanomas, a single point mutation in the BRAF gene results in the substitution of valine with glutamic acid at codon 600 (V600E).[3] This mutation, located in the kinase activation loop, mimics phosphorylation, leading to a constitutively active BRAF protein that signals independently of upstream RAS activation.[11] This results in hyperactivation of the MAPK pathway, promoting unchecked cell proliferation and survival, a phenomenon known as oncogene addiction.[3][11][12]

Discovery of First-Generation BRAF Inhibitors

The identification of BRAF V600E as a key oncogenic driver spurred intense drug discovery efforts to find selective inhibitors.

Vemurafenib (PLX4032): Vemurafenib (formerly PLX4032) was discovered by Plexxikon through a structure-guided drug design and fragment-based screening approach.[12][13] A high-throughput screen of a diverse chemical library identified initial lead compounds. Subsequent medicinal chemistry efforts focused on optimizing potency and selectivity for the mutated BRAF V600E kinase while minimizing activity against wild-type BRAF and other kinases.[14] This led to the identification of vemurafenib as a potent and highly selective inhibitor.[12][15][16][17]

Dabrafenib (GSK2118436): The discovery of dabrafenib originated from a medicinal chemistry program at GlaxoSmithKline aimed at identifying inhibitors of BRAF V600E.[11] The starting point was a thiazole-based lead compound which, despite showing initial activity, had poor pharmacokinetic properties.[11][18] Through systematic structure-activity relationship (SAR) studies, chemists modified the molecule to enhance its potency, selectivity, and drug-like properties, ultimately leading to the clinical candidate dabrafenib.[11][19][20]

Mechanism of Action and Paradoxical Activation

On-Target Inhibition: Vemurafenib and dabrafenib are ATP-competitive inhibitors that selectively bind to the ATP-binding pocket of the BRAF V600E kinase domain.[16] This binding locks the kinase in an inactive conformation, preventing it from phosphorylating its downstream target, MEK. The subsequent inhibition of MEK and ERK phosphorylation blocks the entire signaling cascade, leading to G1 cell-cycle arrest and apoptosis in BRAF V600E-mutant melanoma cells.[21][22]

Paradoxical MAPK Pathway Activation: A critical and unexpected finding during the development of these inhibitors was the phenomenon of "paradoxical activation." In cells with wild-type BRAF, particularly those with upstream activation (e.g., RAS mutations), these inhibitors can paradoxically increase MAPK signaling.[21][23][24][25]

The underlying mechanism involves the inhibitor binding to one BRAF protomer within a RAF dimer (e.g., BRAF-CRAF). This binding induces a conformational change that allosterically transactivates the unbound partner protomer, leading to increased MEK and ERK phosphorylation.[23][26] This paradoxical activation is the mechanistic basis for the common clinical side effect of cutaneous squamous cell carcinomas (cuSCCs) and keratoacanthomas, which frequently harbor RAS mutations.[12][13][24]

References

- 1. ir.vistas.ac.in [ir.vistas.ac.in]

- 2. BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of BRAF V600 mutation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melanoma - Wikipedia [en.wikipedia.org]

- 6. Vemurafenib/dabrafenib and trametinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. Ras-Raf-MEK-ERK-MAPK pathway [flipper.diff.org]

- 9. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. experts.illinois.edu [experts.illinois.edu]

- 14. Advances in personalized medicine - medicinal chemistry and pharmacology of vemurafenib and ivacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Vemurafenib: the first drug approved for BRAF-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. medkoo.com [medkoo.com]

- 21. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pharmacylibrary.com [pharmacylibrary.com]

- 23. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]

- 26. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BRAF Mutations in Melanoma Pathogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mutations in the BRAF proto-oncogene are a critical driver in approximately 50% of cutaneous melanomas, making them a central focus of research and therapeutic development.[1][2][3] These mutations, most commonly the V600E substitution, lead to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is pivotal for regulating cell growth, proliferation, and survival.[1][4][5] This guide provides an in-depth technical overview of the role of BRAF mutations in melanoma pathogenesis, from the fundamental signaling cascade to the methods of detection and the strategies for therapeutic intervention. It details the prevalence of various BRAF mutations, outlines the experimental protocols for their identification, and discusses the mechanisms of action of targeted inhibitors.

The MAPK Signaling Pathway and a V-RAF Murine Sarcoma Viral Oncogene Homolog B (BRAF) Dysregulation

The RAS/RAF/MEK/ERK, commonly known as the MAPK pathway, is a crucial signaling cascade that translates extracellular signals from growth factors into cellular responses like proliferation, differentiation, and survival.[1][6]

Normal Pathway Activation:

-

Signal Initiation: Growth factors bind to Receptor Tyrosine Kinases (RTKs) on the cell surface.

-

RAS Activation: This binding triggers the activation of the small GTPase, RAS.

-

RAF Activation: Activated RAS recruits and activates RAF family kinases (A-RAF, BRAF, C-RAF). BRAF exhibits the highest basal kinase activity among the isoforms.[3]

-

Downstream Cascade: Activated BRAF then phosphorylates and activates MEK1/2 (MAPK/ERK Kinase), which in turn phosphorylates and activates ERK1/2 (Extracellular signal-Regulated Kinase).[7]

-

Nuclear Translocation: Phosphorylated ERK1/2 translocates to the nucleus to activate transcription factors (e.g., c-Myc, Elk-1), promoting gene expression that drives cell cycle progression and survival.[7]

Pathogenesis via BRAF Mutation: The most common BRAF mutations occur at codon 600 within the kinase domain.[1] These are activating mutations that cause the BRAF protein to become constitutively active, signaling as a monomer independent of upstream RAS activation.[2][3] This leads to unopposed, continuous activation of the MEK/ERK pathway, resulting in uncontrolled cellular proliferation, evasion of apoptosis, and ultimately, malignant transformation.[5][8][9] The V600E mutation, for instance, results in a 480-fold increase in kinase activity.[1]

Prevalence and Types of BRAF Mutations

BRAF mutations are found in 40-60% of cutaneous melanomas.[8][10] The vast majority of these are single amino acid substitutions at codon 600. While the V600E mutation is the most frequent, other variants have significant clinical implications.

| BRAF Mutation Type | Amino Acid Change | Frequency in BRAF-Mutant Melanoma | References |

| V600E | Valine → Glutamic Acid | 70% - 90% | [1][2][4][11][12] |

| V600K | Valine → Lysine | 10% - 20% | [1][5][11][12] |

| V600R | Valine → Arginine | ~1% | [5] |

| V600D | Valine → Aspartic Acid | ~5% | [5] |

Note: Frequencies can vary based on the population and detection methods used.

BRAF-mutated melanomas are more frequently observed in younger patients with a history of intermittent sun exposure and are often associated with tumors on the trunk.[1][13] In contrast, NRAS mutations, another key driver in melanoma, are largely mutually exclusive with BRAF mutations.[1]

Experimental Protocols for BRAF Mutation Detection

Accurate detection of BRAF mutations is critical for guiding targeted therapy. Several molecular platforms are employed, each with distinct principles, sensitivities, and limitations.

Polymerase Chain Reaction (PCR) Based Methods

Principle: These methods involve the amplification of a specific DNA segment (e.g., exon 15 of the BRAF gene) from tumor-derived DNA. The presence of a mutation is then detected in the amplified product.

General Workflow:

-

DNA Extraction: Genomic DNA is isolated from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

-

PCR Amplification: The target BRAF gene segment is amplified using sequence-specific primers.

-

Mutation Detection: Various techniques are used to identify mutations in the PCR product.

Specific PCR Protocols:

-

Sanger Sequencing:

-

Methodology: This is considered a "gold standard" method. After PCR amplification of BRAF exon 15, the product is sequenced using the chain-termination method. The resulting DNA sequence is compared to a wild-type reference sequence to identify any base substitutions.[14][15]

-

Sensitivity: Can detect a mutant allele when it constitutes >20% of the sample DNA.[16][17]

-

-

Real-Time PCR (qPCR) / Allele-Specific PCR:

-

Methodology: This approach uses fluorescently labeled probes or primers that are designed to bind specifically to either the mutant or wild-type DNA sequence. The Roche cobas® 4800 BRAF V600 Mutation Test is an FDA-approved example.[14][18][19] It provides a binary "mutation detected" or "mutation not detected" result based on the amplification signal.[19] Amplification Refractory Mutation System (ARMS)-PCR is a similar technique that uses primers designed to amplify only the mutant sequence.[17]

-

Sensitivity: Highly sensitive, capable of detecting mutant DNA at levels as low as 0.1-5%.[17][20][21]

-

-

High-Resolution Melting (HRM) Analysis:

-

Methodology: Following PCR, the amplified DNA is gradually heated. The melting profile (the temperature at which the DNA duplex denatures) is monitored using a fluorescent dye. Different DNA sequences (mutant vs. wild-type) will have distinct melting profiles, allowing for mutation screening.

-

Sensitivity: Lower sensitivity, with a detection limit of approximately 20% mutant allele.[17]

-

Next-Generation Sequencing (NGS)

-

Methodology: NGS, or massively parallel sequencing, allows for the simultaneous sequencing of millions of DNA fragments. This enables the analysis of multiple genes or even the entire genome in a single run.[14] NGS provides comprehensive data, including the specific type of mutation and its variant allele frequency (VAF).[22]

-

Sensitivity: Very high, with a limit of detection typically around 1-5%.[19][22]

Immunohistochemistry (IHC)

-

Methodology: This technique uses an antibody (e.g., the VE1 clone) that specifically recognizes the protein product of the BRAF V600E mutation. The antibody is applied to thin sections of tumor tissue, and a positive signal (staining) indicates the presence of the mutant protein.

-

Sensitivity and Specificity: Offers high concordance with molecular methods for the V600E mutation.[10][22] It is a rapid and cost-effective screening tool.

Therapeutic Targeting of BRAF-Mutant Melanoma

The discovery of BRAF mutations as a key oncogenic driver led to the development of highly specific targeted therapies.

BRAF and MEK Inhibitors

Small molecule inhibitors have been designed to specifically target the mutated BRAF protein or the downstream kinase MEK.

| Inhibitor Class | Examples | Mechanism of Action | References |

| BRAF Inhibitors | Vemurafenib, Dabrafenib, Encorafenib | Competitively bind to the ATP-binding pocket of the mutant BRAF kinase, locking it in an inactive conformation and blocking downstream signaling. | [23][24][25][26][27] |

| MEK Inhibitors | Trametinib, Cobimetinib, Binimetinib | Allosterically inhibit MEK1 and MEK2, preventing the phosphorylation and activation of ERK, the next step in the cascade. | [28][29] |

Clinical Efficacy: While this compound monotherapy showed initial dramatic response rates of approximately 50-70%, resistance often develops within 6-8 months.[4][30][31] Combining a this compound with a MEK inhibitor has become the standard of care.[28] This dual blockade provides more potent and durable inhibition of the MAPK pathway, significantly improving progression-free and overall survival compared to monotherapy.[28][32]

Mechanisms of Resistance

Despite the success of targeted therapies, acquired resistance is a major clinical challenge. The primary mechanisms involve the reactivation of the MAPK pathway or the activation of alternative survival pathways.

-

Reactivation of MAPK Signaling: This can occur through secondary mutations in NRAS or MEK1/2, amplification of the mutant BRAF gene, or expression of BRAF V600E splice variants that can dimerize and are insensitive to inhibitors.[5][28][32]

-

Activation of Bypass Pathways: Tumor cells can bypass the blocked BRAF pathway by upregulating signaling through other pathways, most notably the PI3K/AKT/mTOR pathway, often driven by the activation of receptor tyrosine kinases like PDGFRβ or IGF-1R.[7][32][33]

-

Tumor Microenvironment: Factors secreted by stromal cells in the tumor microenvironment, such as Hepatocyte Growth Factor (HGF), can activate alternative signaling and promote resistance.[7][30]

Conclusion

The identification of activating BRAF mutations has revolutionized the understanding and treatment of melanoma. These mutations serve as a quintessential example of an oncogenic driver that renders cancer cells "addicted" to a single signaling pathway. This dependency has been successfully exploited by targeted BRAF and MEK inhibitors, which have significantly improved patient outcomes. However, the emergence of therapeutic resistance highlights the complex adaptability of melanoma. Future research will continue to focus on overcoming resistance through novel combination strategies and a deeper understanding of the interplay between tumor genetics and the microenvironment.

References

- 1. BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of BRAF V600 mutation in melanoma - ProQuest [proquest.com]

- 3. The role of BRAF V600 mutation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRAF kinase in melanoma development and progression | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 7. mdpi.com [mdpi.com]

- 8. BRAF in Melanoma: Pathogenesis, Diagnosis, Inhibition, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Heterogeneity and frequency of BRAF mutations in primary melanoma: Comparison between molecular methods and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frequency and Spectrum of BRAF Mutations in a Retrospective, Single-Institution Study of 1112 Cases of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Frequency of mutations in BRAF, NRAS, and KIT in different populations and histological subtypes of melanoma: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.mdedge.com [cdn.mdedge.com]

- 15. researchgate.net [researchgate.net]

- 16. cincinnatichildrens.org [cincinnatichildrens.org]

- 17. frontierspartnerships.org [frontierspartnerships.org]

- 18. Comparison of Testing Methods for the Detection of BRAF V600E Mutations in Malignant Melanoma: Pre-Approval Validation Study of the Companion Diagnostic Test for Vemurafenib | PLOS One [journals.plos.org]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular testing for BRAF mutations to inform melanoma treatment decisions: a move toward precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | The Current State of Molecular Testing in the BRAF-Mutated Melanoma Landscape [frontiersin.org]

- 23. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers [mdpi.com]

- 26. pharmacylibrary.com [pharmacylibrary.com]

- 27. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Mechanisms of Acquired this compound Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. This compound Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. aacrjournals.org [aacrjournals.org]

- 31. Resistant mechanisms to BRAF inhibitors in melanoma - Manzano - Annals of Translational Medicine [atm.amegroups.org]

- 32. Frontiers | Diverse Mechanisms of this compound Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 33. researchgate.net [researchgate.net]

Decoding BRAF: A Structural Guide to Inhibitor Classes in Cancer Therapy

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the structural nuances of BRAF inhibitor classes, critical for the advancement of targeted cancer therapies. This whitepaper provides a detailed examination of the molecular interactions that define inhibitor types, their therapeutic implications, and the experimental methodologies used for their characterization.

The v-Raf murine sarcoma viral oncogene homolog B (BRAF) is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of cell growth, proliferation, and survival.[1] Mutations in the BRAF gene, particularly the V600E substitution, are prevalent in a variety of cancers, including melanoma, colorectal cancer, and thyroid cancer, leading to constitutive activation of the MAPK pathway and uncontrolled cell growth.[2][3] The development of BRAF inhibitors has revolutionized the treatment of these malignancies; however, the emergence of drug resistance has necessitated a deeper understanding of the structural and mechanistic differences among various inhibitor classes.[2]

This guide categorizes BRAF inhibitors into distinct classes based on their binding modes to the BRAF kinase domain, which is primarily determined by the conformation of two key structural elements: the Asp-Phe-Gly (DFG) motif and the αC-helix.[4][5]

This compound Classes: A Structural Overview

BRAF inhibitors are broadly classified into four main types, each distinguished by the specific conformational state of the BRAF kinase they bind to. This binding mode dictates their efficacy, selectivity, and propensity to induce paradoxical MAPK pathway activation.

Type I Inhibitors target the active "DFG-in/αC-in" conformation of the BRAF kinase.[5] These inhibitors are ATP-competitive and bind to the kinase when it is in a catalytically competent state.

Type II Inhibitors bind to the inactive "DFG-out/αC-in" conformation. By stabilizing this inactive state, they prevent the kinase from adopting its active conformation, thereby inhibiting its function.[5][6]

Type I½ Inhibitors , which include the well-known drugs vemurafenib and dabrafenib, bind to a "DFG-in/αC-out" conformation.[6][7] This class of inhibitors is highly selective for the BRAF V600E mutant, which predominantly exists as a monomer.[6] However, their binding can promote the dimerization of wild-type BRAF, leading to a phenomenon known as paradoxical activation of the MAPK pathway in non-mutant cells.[7][8]

Paradox-Breaker (Class III) Inhibitors are a newer generation of αC-out inhibitors designed to overcome the limitations of Type I½ inhibitors.[8][9] These compounds, such as PLX8394, are engineered to disrupt the BRAF dimerization interface, thereby preventing paradoxical pathway activation while maintaining potent inhibition of mutant BRAF.[10][11]

Quantitative Comparison of this compound Potency

The following tables summarize the in vitro potency of representative inhibitors from each class against wild-type BRAF and the oncogenic BRAF V600E mutant. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

| Type I Inhibitor | Target | IC50 (nM) | Reference |

| GDC-0879 | BRAF V600E | 0.13 | [12] |

| pERK | 63 | [12] |

| Type II Inhibitor | Target | IC50 (nM) | Reference |

| Sorafenib | BRAF V600E | - | [9] |

| Wild-type BRAF | - | [9] | |

| LY3009120 | BRAF V600E | 5.8 | [13] |

| Wild-type BRAF | 9.1 | [13] | |

| CRAF | 15 | [13] | |

| ARAF | 44 | [14] |

| Type I½ Inhibitors | Target | IC50 (nM) | Reference |

| Vemurafenib | BRAF V600E | 31 | [9] |

| Wild-type BRAF | 100 | [9] | |

| Dabrafenib | BRAF V600E | <100 (sensitive cell lines) | [15] |

| BRAF V600E | >100 (resistant cell lines) | [15] |

| Paradox-Breaker (Class III) Inhibitor | Target | IC50 (nM) | Reference |

| PLX8394 | BRAF V600E (melanoma cells) | <40 | [10] |

| BRAF V600E (CRC cells) | <40 | [10] |

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the complex interactions and experimental processes involved in this compound research, a series of diagrams have been generated using the DOT language.

Figure 1: Simplified MAPK signaling pathway and the point of intervention for BRAF inhibitors.

Figure 2: General experimental workflow for the characterization of BRAF inhibitors.

Figure 3: Mechanism of paradoxical MAPK pathway activation by Type I½ BRAF inhibitors.

Detailed Experimental Protocols

A critical component of this guide is the inclusion of detailed methodologies for key experiments cited in the characterization of BRAF inhibitors.

Biochemical Kinase Activity Assay (LanthaScreen™ TR-FRET)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the BRAF kinase. The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method.

Materials:

-

BRAF V600E enzyme

-

Fluorescein-labeled MAP2K1 (MEK1) substrate

-

ATP

-

Kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

-

Test inhibitors dissolved in DMSO

-

TR-FRET dilution buffer

-

Terbium-labeled anti-phospho-MAP2K1 antibody

-

EDTA solution

-

384-well assay plates

Procedure:

-

Enzyme and Substrate Preparation: Prepare a solution of BRAF V600E enzyme and fluorescein-labeled MAP2K1 substrate in kinase reaction buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find the concentration that yields approximately 50-80% of the maximum signal (EC50-EC80).[16]

-

Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 5 µL of the 2X inhibitor solution to the assay plate.

-

Add 5 µL of the 2X enzyme/substrate solution to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour.[16]

-

-

Detection:

-

Prepare a solution of terbium-labeled antibody and EDTA in TR-FRET dilution buffer.

-

Add 10 µL of the antibody/EDTA solution to each well to stop the kinase reaction and initiate the detection process.

-

Incubate the plate at room temperature for at least 30 minutes.[16]

-

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

BRAF V600E mutant melanoma cell lines (e.g., A375)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test inhibitors dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

-

Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).[4]

-

MTT Incubation:

-

Remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[17]

-

-

Solubilization:

-

Carefully remove the MTT solution.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis of MAPK Pathway Phosphorylation

Western blotting is used to detect the levels of phosphorylated MEK (pMEK) and ERK (pERK), which are downstream markers of BRAF activity.

Materials:

-

BRAF V600E mutant melanoma cell lines

-

Test inhibitors

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pMEK, anti-pERK, anti-total MEK, anti-total ERK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the inhibitor for the desired time, then wash with cold PBS and lyse the cells on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

BRAF V600E mutant melanoma cell lines

-

Test inhibitors

-

Caspase-Glo® 3/7 Reagent

-

White-walled 96-well plates

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with inhibitors as for the cell viability assay.[7]

-

Reagent Addition:

-

Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]

-

-

Incubation: Gently mix the contents of the wells on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours.[7]

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated controls.

This in-depth guide provides a foundational understanding of the structural differences between this compound classes, their quantitative effects, and the experimental protocols essential for their preclinical evaluation. This knowledge is paramount for the continued development of more effective and durable targeted therapies for BRAF-mutant cancers.

References

- 1. medwinpublishers.com [medwinpublishers.com]

- 2. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 3. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melatonin synergizes BRAF-targeting agent vemurafenib in melanoma treatment by inhibiting iNOS/hTERT signaling and cancer-stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fore.bio [fore.bio]

- 7. ulab360.com [ulab360.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to BRAF Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, revolutionized the treatment of metastatic melanoma and other cancers. This breakthrough paved the way for the development of targeted BRAF inhibitors, drugs designed to specifically block the activity of the mutant protein. However, the clinical application of these inhibitors has revealed a complex interplay between their effects on mutant and wild-type BRAF, leading to both remarkable therapeutic responses and unique mechanisms of resistance and toxicity. This technical guide provides an in-depth exploration of BRAF inhibitor selectivity, the underlying molecular mechanisms, and the experimental approaches used to characterize these crucial pharmacological properties.

The Molecular Basis of this compound Selectivity

BRAF is a serine/threonine kinase that plays a pivotal role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, a key regulator of cell proliferation, differentiation, and survival.[1][2] The V600E mutation, resulting from a single amino acid substitution, mimics phosphorylation, leading to a constitutively active kinase that drives uncontrolled cell growth.[3] This mutant form of BRAF can signal as a monomer, independent of upstream RAS activation, a critical feature that underpins the selectivity of first-generation inhibitors.[4][5]

In contrast, wild-type BRAF and other RAF isoforms (ARAF and CRAF) are activated through a more complex process involving dimerization.[6] This fundamental difference in the activation mechanism between mutant and wild-type BRAF is the primary determinant of inhibitor selectivity.

First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, are classified as type I½ inhibitors. They preferentially bind to the active conformation of the BRAF kinase domain, a state that is constitutively adopted by the V600E mutant.[4] This binding stabilizes the αC-helix in an "out" conformation, which is sterically incompatible with the formation of RAF dimers.[4][7] Consequently, these drugs show significant selectivity for monomeric mutant BRAF over the dimer-dependent wild-type BRAF.[4]

Quantitative Assessment of Inhibitor Selectivity

The selectivity of BRAF inhibitors is quantified by comparing their half-maximal inhibitory concentrations (IC50) against mutant BRAF, wild-type BRAF, and the closely related CRAF isoform. A higher IC50 value indicates lower potency. The following tables summarize the reported IC50 values for several key BRAF inhibitors, illustrating their selectivity profiles.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of First-Generation BRAF Inhibitors

| Inhibitor | BRAF V600E | Wild-Type BRAF | CRAF | Reference(s) |

| Vemurafenib | 31 | 100 | 48 | [8][9] |

| Dabrafenib | 0.6 | 12 | 5 | [10][11] |

| Dabrafenib | 0.8 | 3.2 | 5 | [12] |

Table 2: In Vitro Kinase Inhibitory Activity (IC50, nM) of Next-Generation and Pan-RAF Inhibitors

| Inhibitor | BRAF V600E | Wild-Type BRAF | CRAF | Reference(s) |

| Encorafenib | 0.4 | Similar to V600E | Similar to V600E | [13] |

| CCT196969 | 40 | 100 | 12 | [14] |

| CCT241161 | 15 | 252 | 6 | [14] |

Table 3: Cellular IC50 Values (nM) for Inhibition of pERK or Cell Proliferation

| Inhibitor | BRAF V600E Cell Lines | Wild-Type BRAF Cell Lines | Reference(s) |

| Encorafenib | 3.4 - 58 | - | [4][15] |

| PF-07799933 | 0.7 - 7 | ≥9800 | [1][15] |

The Phenomenon of Paradoxical Activation

A critical consequence of the mechanism of action of first-generation BRAF inhibitors is the paradoxical activation of the MAPK pathway in cells with wild-type BRAF, particularly in the presence of upstream RAS mutations.[6][8] When a type I½ inhibitor binds to one protomer of a wild-type BRAF or CRAF dimer, it can allosterically transactivate the unbound partner, leading to an overall increase in MAPK signaling.[6][16] This phenomenon is believed to be responsible for some of the off-target effects of BRAF inhibitors, such as the development of cutaneous squamous cell carcinomas.[8]

To overcome this liability, "paradox-breaker" inhibitors (e.g., PLX8394) and pan-RAF inhibitors have been developed. Paradox-breakers are designed to bind to BRAF in a manner that does not promote dimer formation and subsequent transactivation.[17][18] Pan-RAF inhibitors, on the other hand, inhibit all RAF isoforms, thereby blocking the pathway regardless of the dimerization status.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for a comprehensive understanding of this compound selectivity.

Key Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug development. The following sections provide detailed methodologies for key assays used to characterize this compound selectivity.

In Vitro BRAF Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BRAF protein.

Materials:

-

Recombinant human BRAF (V600E or wild-type) and inactive MEK1 (substrate).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

ATP solution.

-

Test compounds dissolved in DMSO.

-

96-well plates (e.g., glutathione-coated for GST-tagged substrate).

-

Phospho-MEK specific antibody and detection reagents (for ELISA or Western blot-based readout) or a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

Procedure:

-

Substrate Coating (for ELISA): Coat a 96-well glutathione-coated plate with GST-MEK substrate according to the manufacturer's instructions. Wash the wells to remove unbound substrate.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction: a. In each well, add the diluted test compound. b. Add the BRAF enzyme (V600E or wild-type) to each well and incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a solution of ATP and MEK1 substrate (if not pre-coated) to each well. d. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection:

-

ELISA-based: Stop the reaction and detect the level of MEK phosphorylation using a phospho-MEK specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. Read the absorbance on a plate reader.

-

Luminescence-based: Stop the reaction and add a luminescence-based ATP detection reagent that measures the amount of ATP remaining in the well. The signal is inversely proportional to kinase activity. Read the luminescence on a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation/Viability Assay (MTT/MTS Assay)

This assay assesses the effect of BRAF inhibitors on the proliferation and viability of cancer cell lines.

Materials:

-

BRAF V600E mutant and wild-type cancer cell lines.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

-

Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19]

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.[20]

-

MTT/MTS Addition:

-

Measurement:

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 value by plotting the cell viability against the log of the compound concentration.

Western Blotting for Phospho-ERK (p-ERK)

This technique is used to measure the inhibition of the MAPK pathway downstream of BRAF by assessing the phosphorylation status of ERK.

Materials:

-

BRAF V600E mutant and wild-type cell lines.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: a. Seed cells and treat with BRAF inhibitors as described for the cell viability assay. A shorter incubation time (e.g., 2-24 hours) is typically sufficient. b. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in loading buffer. b. Separate the proteins by size using SDS-PAGE. c. Transfer the separated proteins to a membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. d. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK and then a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK or loading control signal. Compare the levels of p-ERK in treated samples to the untreated control to assess pathway inhibition.

Conclusion

The selectivity of BRAF inhibitors for mutant over wild-type BRAF is a complex and critical aspect of their therapeutic utility. While first-generation inhibitors have demonstrated significant clinical benefit by exploiting the monomeric nature of BRAF V600E, the phenomenon of paradoxical activation highlights the intricate challenges in targeting the RAF kinase family. The development of next-generation inhibitors, including paradox-breakers and pan-RAF inhibitors, represents a continued effort to refine this therapeutic strategy, aiming to enhance efficacy, overcome resistance, and minimize off-target effects. A thorough understanding of the molecular basis of selectivity and the application of robust experimental methodologies are essential for the continued advancement of targeted therapies for BRAF-mutant cancers.

References

- 1. A Next-Generation this compound Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 2. biosyn.com [biosyn.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Next-Generation this compound Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dabrafenib for treatment of BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. oncotarget.com [oncotarget.com]

- 17. Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 20. researchgate.net [researchgate.net]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

Downstream Effects of BRAF Inhibition on Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRAF inhibitors have revolutionized the treatment of BRAF-mutant cancers, particularly melanoma. However, their efficacy is often limited by both intrinsic and acquired resistance. Understanding the complex downstream signaling consequences of BRAF inhibition is paramount for developing more durable therapeutic strategies. This technical guide provides an in-depth analysis of the cellular signaling pathways affected by BRAF inhibitors, focusing on the MAPK/ERK and PI3K/AKT pathways. It details the phenomenon of paradoxical MAPK pathway activation, explores the multifaceted mechanisms of resistance, and provides key experimental protocols for studying these effects. All quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Signaling Pathways Modulated by BRAF Inhibition

BRAF is a serine/threonine kinase that is a critical component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. In BRAF-mutant cancers, constitutive activation of BRAF leads to uncontrolled cell proliferation and survival. BRAF inhibitors are designed to block the activity of the mutant BRAF protein, thereby inhibiting downstream signaling.

The MAPK/ERK Pathway: The Primary Target

In BRAF-mutant cells, inhibitors like vemurafenib, dabrafenib, and encorafenib effectively suppress the MAPK/ERK pathway. This leads to decreased phosphorylation of MEK and ERK, ultimately resulting in cell cycle arrest and apoptosis.[1] However, this inhibition is often not sustained.

The PI3K/AKT Pathway: A Key Escape Route

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a parallel signaling cascade that plays a crucial role in cell survival and proliferation. Cross-talk between the MAPK and PI3K/AKT pathways is a well-established phenomenon. Inhibition of the MAPK pathway can lead to the compensatory activation of the PI3K/AKT pathway, representing a significant mechanism of resistance to BRAF inhibitors.[2][3][4] This can occur through various mechanisms, including the loss of the tumor suppressor PTEN or the upregulation of receptor tyrosine kinases (RTKs).[3][4]

Quantitative Effects of BRAF Inhibitors on Cell Viability and Signaling

The following tables summarize the quantitative data on the effects of various BRAF inhibitors on melanoma cell lines.

Table 1: IC50 Values of BRAF and MEK Inhibitors in BRAF-Mutant Melanoma Cell Lines

| Cell Line | BRAF Mutation | Inhibitor | IC50 (nM) | Reference |

| A375 | V600E | Vemurafenib | 173 | [5][6] |

| A375 | V600E | Dabrafenib | - | - |

| A375 | V600E | Encorafenib | <40 | [7] |

| WM9 | V600E | Vemurafenib + Cobimetinib (CTRL) | 6,153 | [8] |

| WM9-R | V600E | Vemurafenib + Cobimetinib (Resistant) | 6,989,000 | [8] |

| Hs294T | V600E | Vemurafenib + Cobimetinib (CTRL) | 3,691 | [8] |

| Hs294T-R | V600E | Vemurafenib + Cobimetinib (Resistant) | 5,325,000 | [8] |

| Mewo | WT | Vemurafenib | 5000 | [5][6] |

| ED013 | V600E | Vemurafenib | 5000 | [5][6] |

| SKMel147 | NRAS Mutant | Encorafenib | >10,000 | [9] |

| SKMel147 | NRAS Mutant | Binimetinib | <10,000 | [9] |

| Mel28 | V600E | U0126 (MEK Inhibitor) | ~20,000 | [10] |

| DFB | V600E | U0126 (MEK Inhibitor) | ~20,000 | [10] |

Table 2: Changes in Downstream Signaling Molecules Upon BRAF Inhibition

| Cell Line | Treatment | Target Protein | Change in Phosphorylation | Reference |

| A375 | 1µM Vemurafenib (20 min) | p-ERK | Strong suppression | [11] |

| A375 | 1µM Vemurafenib (10 h) | p-ERK | Rebound to ~5% of initial level | [11] |

| A375 (Vemurafenib Resistant) | Vemurafenib | p-MEK, p-ERK | No inhibition | [12] |

| M411 (Dabrafenib Sensitive) | 50nM Dabrafenib | p-MEK, p-ERK, p-S6 | Clear reduction | [13] |

| M299 (Dabrafenib Resistant) | 50nM Dabrafenib | p-MEK, p-ERK, p-S6 | No reduction | [13] |

| PTEN- melanoma cells | PLX4720 | p-AKT | Increased | [4] |

| BRAF-mutant tumors | BRAF inhibitor | p-AKT-Ser473 | Higher in BRAF-mutant vs NRAS-mutant | [3] |

| BRAF-mutant tumors | This compound | p-AKT-Thr308 | Higher in BRAF-mutant vs NRAS-mutant | [3] |

Paradoxical Activation of the MAPK Pathway

A critical and counterintuitive downstream effect of first-generation BRAF inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells. This occurs because these inhibitors promote the dimerization of RAF kinases (BRAF/BRAF or BRAF/CRAF). In cells with upstream activation of RAS, this dimerization leads to the transactivation of the inhibitor-bound protomer by its partner, resulting in increased, rather than decreased, MEK and ERK phosphorylation. This phenomenon is believed to contribute to the development of secondary skin cancers observed in some patients treated with BRAF inhibitors.

Mechanisms of Resistance to BRAF Inhibition

Resistance to BRAF inhibitors can be broadly categorized as intrinsic (pre-existing) or acquired (developing during treatment). The underlying mechanisms are diverse and often involve the reactivation of the MAPK pathway or the activation of bypass signaling pathways.

Reactivation of the MAPK Pathway

-

Secondary Mutations: Mutations in NRAS or MEK1 can reactivate the pathway downstream of BRAF.

-

BRAF Amplification: Increased copy number of the mutant BRAF gene can overcome the inhibitory effects of the drug.

-

BRAF Splice Variants: Alternative splicing of the BRAF gene can produce truncated forms of the protein that are resistant to inhibitors.

-

RAF Dimerization: Increased dimerization of RAF proteins can also lead to resistance.

Activation of Bypass Pathways

-

Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and activation of RTKs such as PDGFRβ, EGFR, and MET can activate parallel survival pathways, including the PI3K/AKT pathway.[14][15][16]

-

Loss of PTEN: Deletion or inactivation of the PTEN tumor suppressor leads to constitutive activation of the PI3K/AKT pathway.[4]

-

Activation of other kinases: Increased activity of kinases like COT (MAP3K8) can also drive resistance.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the downstream effects of BRAF inhibition.

Western Blotting for Phosphorylated ERK (p-ERK)

This protocol is used to determine the phosphorylation status of ERK, a key downstream effector of BRAF.

Protocol:

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK (e.g., anti-p-ERK1/2 Thr202/Tyr204) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., total ERK or GAPDH).

Cell Viability (MTS) Assay

This colorimetric assay measures cell viability and proliferation in response to drug treatment.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Drug Treatment: After 24 hours, treat cells with a range of concentrations of the this compound.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[17][18]

Co-Immunoprecipitation (Co-IP) for RAF Dimerization

This technique is used to study the interaction between RAF proteins (e.g., BRAF and CRAF).

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysate with protein A/G agarose beads.

-

Immunoprecipitation: Incubate the lysate with an antibody against one of the RAF proteins (e.g., anti-BRAF) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specific binding.

-

Elution: Elute the proteins from the beads.

-

Western Blotting: Analyze the eluate by Western blotting using an antibody against the other RAF protein (e.g., anti-CRAF).[19][20][21]

Droplet Digital PCR (ddPCR) for BRAF Splice Variants

ddPCR is a highly sensitive method for detecting and quantifying rare nucleic acid sequences, such as BRAF splice variants.

Protocol:

-

RNA Extraction: Extract total RNA from cells or tissue.

-

cDNA Synthesis: Synthesize cDNA from the RNA.

-

ddPCR Reaction Setup: Prepare a ddPCR reaction mix containing cDNA, primers and probes specific for the BRAF splice variant of interest, and ddPCR supermix.

-

Droplet Generation: Partition the reaction mix into thousands of nanoliter-sized droplets.

-

PCR Amplification: Perform PCR amplification of the target sequence in the droplets.

-

Droplet Reading: Read the fluorescence of each droplet to determine the number of positive and negative droplets.

-

Data Analysis: Calculate the concentration of the BRAF splice variant using Poisson statistics.[5][22][23][24][25]

Conclusion and Future Directions

BRAF inhibition has significantly improved outcomes for patients with BRAF-mutant cancers. However, the development of resistance remains a major clinical challenge. A thorough understanding of the downstream signaling effects of BRAF inhibitors is essential for the rational design of combination therapies that can overcome resistance and provide more durable responses. Future research should focus on:

-

Identifying novel biomarkers that can predict response and resistance to BRAF inhibitors.

-

Developing next-generation inhibitors that can overcome known resistance mechanisms, such as "paradox breakers" that do not induce RAF dimerization.

-

Optimizing combination strategies that co-target key nodes in the MAPK and bypass signaling pathways.

By continuing to unravel the complex signaling networks that are perturbed by BRAF inhibition, the scientific community can pave the way for more effective and personalized cancer therapies.

References

- 1. Improved antitumor activity of immunotherapy with BRAF and MEK inhibitors in BRAFV600E melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound resistance mediated by the AKT pathway in an oncogenic BRAF mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated Molecular and Clinical Analysis of AKT Activation in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. bio-rad.com [bio-rad.com]

- 6. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced response of melanoma cells to MEK inhibitors following unbiased IGF-1R down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptor-Driven ERK Pulses Reconfigure MAPK Signaling and Enable Persistence of Drug-Adapted BRAF-Mutant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. article.imrpress.com [article.imrpress.com]

- 13. Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma | springermedizin.de [springermedizin.de]

- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 15. iris.unito.it [iris.unito.it]

- 16. escholarship.org [escholarship.org]

- 17. broadpharm.com [broadpharm.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. A novel phosphorylation site involved in dissociating RAF kinase from the scaffolding protein 14-3-3 and disrupting RAF dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of RAF dimers: it takes two to tango - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Droplet digital PCR for detection of BRAF V600E mutation in formalin-fixed, paraffin-embedded melanoma tissues: a comparison with Cobas® 4800, Sanger sequencing, and allele-specific PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evaluation of Droplet Digital PCR for the Detection of BRAF V600E in Fine-Needle Aspiration Specimens of Thyroid Nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 25. uncmedicalcenter.org [uncmedicalcenter.org]

A Researcher's Guide to Preclinical Models for Evaluating BRAF Inhibitor Efficacy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core preclinical models and methodologies used to assess the efficacy of BRAF inhibitors. As the landscape of targeted cancer therapy continues to evolve, a thorough understanding of these models is paramount for the successful development of novel and improved treatments for BRAF-mutant malignancies, particularly melanoma. This document details various in vitro and in vivo systems, provides structured quantitative data for comparative analysis, outlines key experimental protocols, and visualizes critical signaling pathways and workflows.

Preclinical Models: A Diverse Toolkit for Efficacy Assessment

A variety of preclinical models are employed to study the efficacy of BRAF inhibitors, each with its own set of advantages and limitations. The choice of model is critical and depends on the specific research question being addressed, from high-throughput screening of new compounds to detailed mechanistic studies of resistance.[1][2][3]

In Vitro Models:

-

2D Cell Cultures: Traditional monolayer cell cultures are a fundamental tool for the initial, rapid screening of BRAF inhibitor efficacy.[2] They are cost-effective, highly reproducible, and suitable for high-throughput screening to determine key parameters like IC50 values.[4] However, they lack the complex cell-cell and cell-matrix interactions of a tumor microenvironment.[5]

-

3D Cell Cultures (Spheroids and Organoids): Three-dimensional culture systems, such as spheroids and organoids, more closely mimic the in vivo tumor architecture, including gradients of nutrients and oxygen.[5] These models are increasingly recognized for their improved predictive value of drug response compared to 2D cultures.[6][7] Patient-derived organoids (PDOs), in particular, are a powerful tool for personalized medicine, as they can recapitulate the drug sensitivities of the original tumor.[8][9][10]

In Vivo Models:

-

Cell Line-Derived Xenografts (CDX): In CDX models, human cancer cell lines are implanted into immunodeficient mice.[1] These models are widely used for in vivo efficacy testing due to their relative ease of establishment and reproducibility.[1]

-

Patient-Derived Xenografts (PDX): PDX models involve the direct implantation of patient tumor fragments into immunodeficient mice.[11][12] They are considered a more clinically relevant model as they better preserve the genetic and phenotypic heterogeneity of the original tumor, making them invaluable for studying drug response and resistance.[13][14]

-

Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop tumors with specific mutations, such as BRAF V600E.[15][16] These models are particularly useful for studying tumor initiation, progression, and the interaction of the tumor with an intact immune system.[17][18]

-

Syngeneic Mouse Models: In these models, mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background. They are the preferred model for studying the interplay between targeted therapies like BRAF inhibitors and the immune system, a critical area of cancer research.

Quantitative Data on this compound Efficacy

The following tables summarize publicly available data on the efficacy of common BRAF inhibitors in various preclinical models. This data allows for a comparative analysis of inhibitor potency across different cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of BRAF Inhibitors in Melanoma Cell Lines (IC50 Values)

| Cell Line | BRAF Mutation | Vemurafenib IC50 (µM) | Dabrafenib IC50 (µM) | Encorafenib IC50 (µM) | Reference(s) |

| A375 | V600E | 0.01 - 13.2 | < 0.2 | < 0.04 | [4][12][17] |

| SK-MEL-28 | V600E | ~1.0 | < 0.2 | < 0.04 | [12] |

| WM-115 | V600D | - | < 0.03 | - | [12] |

| YUMAC | V600K | - | < 0.03 | - | [12] |

| WM1366 | NRAS Mutant | > 10 | > 10 | - | [19] |

| 1205Lu | V600E | ~1.0 | ~0.1 | - | [19] |

| Mewo | WT | > 10 | > 10 | - | [15] |

| ED013 | V600E | 0.173 - 5.0 | - | - | [15] |

Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.

Table 2: In Vivo Efficacy of BRAF Inhibitors in Xenograft Models

| Model | BRAF Mutation | Inhibitor | Dose & Schedule | Efficacy Metric | Reference(s) |

| A375 Xenograft | V600E | Vemurafenib | 50 mg/kg, p.o., BID | ~40% Tumor Burden Reduction (Day 10) | [20] |

| A375 Xenograft | V600E | Abemaciclib + Vemurafenib | 45 mg/kg (A) daily + 10 mg/kg (V) BID, p.o. | Significant Tumor Growth Inhibition | [21] |

| Colo-205 Xenograft | V600E | Dabrafenib | 3-100 mg/kg, p.o., QD | Dose-dependent Tumor Growth Inhibition | [22] |

| HT29 Xenograft | V600E | Vemurafenib | 25-100 mg/kg, p.o., BID | Dose-dependent Tumor Growth Inhibition | [23] |

| NRAS-mutant PDX | NRAS Mutant | Encorafenib + Binimetinib | 6 mg/kg (E) daily + 8 mg/kg (B) BID, p.o. | Reduced Tumor Growth | [24][25] |

| BRAF-mutant PDX | V600E | Encorafenib + Binimetinib | 450 mg (E) QD + 45 mg (B) BID (human dose) | 14.9 months median PFS (clinical trial) | [16][26] |

p.o. = per os (by mouth); BID = bis in die (twice a day); QD = quaque die (once a day); PFS = Progression-Free Survival.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible data on this compound efficacy. Below are methodologies for key experiments.

Cell Viability Assays

MTT Assay

-

Cell Seeding: Seed melanoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7][18][27][28]

-

Drug Treatment: Treat the cells with a serial dilution of the this compound for 24-72 hours.[18] Include a vehicle-only control.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]

-

Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[27]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

-

Assay Plate Setup: Prepare a 96-well plate containing cells in culture medium.[6][17]

-

Reagent Preparation: Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature.[6]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[17]

-

Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

-

Luminescence Measurement: Measure the luminescence using a luminometer.[17] The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Apoptosis Assays

TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling)

-

Sample Preparation: Fix and permeabilize cells or tissue sections on slides.[11][20]

-

Labeling Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP. TdT will catalyze the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[20][29][30]

-

Washing: Wash the samples to remove unincorporated nucleotides.

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the slides.

-

Imaging and Analysis: Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope. Quantify the percentage of TUNEL-positive cells.[11]

Caspase-Glo® 3/7 Assay

-

Assay Setup: Plate cells in a 96-well plate and treat with the this compound.[13]

-

Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.[13]

-

Incubation: Incubate at room temperature for 1-2 hours. The reagent contains a luminogenic substrate for caspases-3 and -7.[13]

-

Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.[13]

Cell Migration and Invasion Assays

Transwell Assay

-

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (with a porous membrane) with a layer of Matrigel or other extracellular matrix components. For migration assays, no coating is needed.[5][8][31]

-

Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.[5]

-

Chemoattractant Addition: Place medium containing a chemoattractant (e.g., fetal bovine serum) in the lower chamber.[5]

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration or invasion through the membrane.

-

Cell Removal and Staining: Remove the non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet.[5]

-

Quantification: Count the number of stained cells in several microscopic fields to quantify migration or invasion.[22]

In Vivo Tumor Growth Assessment

-

Tumor Implantation: Subcutaneously implant human cancer cells or patient tumor fragments into the flank of immunodeficient mice.[15][21]

-